molecular formula C18H20N2OS B7971908 1'-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one

1'-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B7971908
M. Wt: 312.4 g/mol
InChI Key: SEEJJRCFRBMEDM-UHFFFAOYSA-N
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Description

1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the indoline and piperidine moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro linkage can be introduced through a cyclization reaction involving the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one is unique due to the presence of the 5-methylthiophen-2-yl group, which can impart specific electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Biological Activity

The compound 1'-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one is a member of the spiro-oxindole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{OS}

This indicates the presence of a spiro structure that combines an indoline and piperidine moiety with a methylthiophene substituent.

Research indicates that spiro-oxindole compounds exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Many spiro-oxindoles have shown promising antiproliferative effects against cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Inhibition of Enzymatic Activity : Certain derivatives have been noted for their ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression. This inhibition is crucial for developing anti-inflammatory therapies .
  • Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Pharmacological Studies

A variety of studies have been conducted to evaluate the biological activity of spiro-oxindole derivatives:

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AntiproliferativeMCF712.5
AntiproliferativeHCT11610.0
COX-2 InhibitionEnzymatic Assay0.5
AntimicrobialStaphylococcus aureus15.0

Case Studies

Several case studies highlight the efficacy of spiro-oxindole derivatives:

  • Study on Anticancer Properties :
    A study evaluated the compound's effects on various cancer cell lines, revealing significant growth inhibition in MCF7 and HCT116 cells. The study concluded that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .
  • Enzymatic Inhibition Study :
    Another investigation focused on the COX-2 inhibitory activity of several spiro-oxindole derivatives, including our compound of interest. The results demonstrated a strong correlation between structural modifications and increased inhibitory potency, suggesting that the methylthiophene group enhances binding affinity to COX-2 .
  • Antimicrobial Evaluation :
    A recent study assessed the antimicrobial potential against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity, with MIC values indicating effectiveness at low concentrations .

Properties

IUPAC Name

1'-[(5-methylthiophen-2-yl)methyl]spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13-6-7-14(22-13)12-20-10-8-18(9-11-20)15-4-2-3-5-16(15)19-17(18)21/h2-7H,8-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEJJRCFRBMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC3(CC2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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